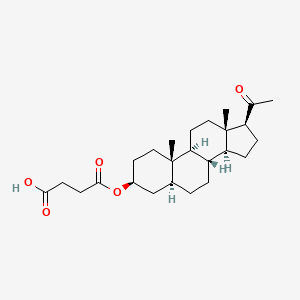

5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H38O5 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

4-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H38O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h16-21H,4-14H2,1-3H3,(H,27,28)/t16-,17-,18-,19+,20-,21-,24-,25+/m0/s1 |

InChI Key |

UVTGFMKBPVLATL-DSOJQRAMSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |

Origin of Product |

United States |

Biochemical Pathways and Endogenous Regulation of 5 Alpha Pregnane 3 Beta Ol Hemisuccinate

Precursor Steroid Metabolism Leading to Pregnane (B1235032) Derivatives

The biosynthesis of all steroid hormones begins with cholesterol. gfmer.ch The formation of pregnane derivatives, which are steroids containing 21 carbon atoms, is a critical branch of this pathway, occurring in tissues like the adrenal glands, gonads, and brain. gfmer.choup.com

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588). gfmer.ch This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc (also known as CYP11A1), located in the mitochondria. oup.com Pregnenolone then serves as a central precursor for the synthesis of most other steroid hormones. gfmer.chresearchgate.net

From pregnenolone, the pathway to 5-alpha-pregnane derivatives proceeds through several key enzymatic steps:

Conversion to Progesterone (B1679170): Pregnenolone is converted to progesterone. This involves two enzymatic activities, typically from a single enzyme, 3β-hydroxysteroid dehydrogenase/Δ⁵-⁴ isomerase (3β-HSD). This enzyme oxidizes the 3β-hydroxyl group to a 3-keto group and shifts the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴). researchgate.net

5α-Reduction: Progesterone is then metabolized by 5α-reductase enzymes (SRD5A). This enzyme reduces the double bond in the A-ring of progesterone, producing 5α-dihydroprogesterone (5α-DHP). mdpi.com

3β-Reduction: Finally, 5α-DHP is a substrate for aldo-keto reductase or 3β-hydroxysteroid dehydrogenase enzymes, which reduce the 3-keto group to a 3β-hydroxyl group, yielding 5α-pregnan-3β-ol-20-one, the direct steroid precursor of 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate. nih.gov Homogenates from bovine corpora lutea have been shown to catalyze the synthesis of this compound, also known as allopregnanolone (B1667786), from progesterone. nih.gov

This metabolic cascade is crucial for producing a variety of neurosteroids that have significant biological activities. mdpi.comnih.gov

| Enzyme | Abbreviation / Gene | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Cholesterol side-chain cleavage enzyme | P450scc / CYP11A1 | Conversion of cholesterol to pregnenolone | Cholesterol | Pregnenolone |

| 3β-hydroxysteroid dehydrogenase/Δ⁵-⁴ isomerase | 3β-HSD | Oxidation and isomerization | Pregnenolone | Progesterone |

| 5α-reductase | SRD5A | Reduction of the A-ring double bond | Progesterone | 5α-dihydroprogesterone (5α-DHP) |

| 3β-hydroxysteroid dehydrogenase / Aldo-keto reductase | AKR family | Reduction of the 3-keto group | 5α-dihydroprogesterone (5α-DHP) | 5α-pregnan-3β-ol-20-one |

Enzymatic Synthesis of this compound Conjugates in Biological Tissues

There is currently no scientific evidence to suggest that this compound is an endogenously produced metabolite in biological tissues. The conjugation of a hemisuccinate group to a steroid via a specific transferase has not been described in known metabolic pathways. Steroid hemisuccinates are widely understood to be synthetic derivatives, often created for laboratory use, such as in the development of immunoassays.

While hemisuccinate conjugation of steroids is not a known endogenous process, other forms of steroid conjugation are common and essential for their transport, regulation, and elimination. These include:

Sulfation: Steroid sulfotransferases (SULTs) catalyze the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. wikipedia.org For example, SULT2A1 and SULT2B1a sulfate (B86663) pregnenolone. wikipedia.org

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to steroids, increasing their water solubility for excretion.

Fatty Acid Esterification: Steroids can be esterified with fatty acids by acyltransferases, creating lipophilic derivatives that can be stored in adipose tissue. oup.comnih.gov This process creates a long-lasting reservoir of the hormone. oup.comnih.gov

The process of succinylation, the transfer of a succinyl group from succinyl-CoA, is a known post-translational modification that occurs on lysine residues of proteins, not on steroids. metwarebio.comwikipedia.org This process is catalyzed by succinyltransferases and plays a role in regulating cellular metabolism. metwarebio.comnih.govfrontiersin.org

No specific endogenous transferases responsible for the hemisuccinate conjugation of steroids have been identified.

As no enzymes for steroid hemisuccinate conjugation have been identified, information on their tissue-specific expression and regulation is not available.

Catabolism and Elimination Pathways of this compound

Although the compound is likely synthetic, if it were introduced into a biological system, it would be subject to catabolism by general enzymatic machinery.

The key chemical feature of this compound is the ester bond linking the succinate (B1194679) moiety to the 3β-hydroxyl group of the pregnane steroid. In biological systems, ester bonds are cleaved by a broad class of enzymes known as esterases. These enzymes are relatively non-specific and are responsible for the hydrolysis of many endogenous and xenobiotic esters. nih.gov

The deconjugation would therefore proceed via hydrolysis, yielding two separate molecules: the parent steroid (5α-pregnan-3β-ol-20-one) and succinic acid. This mechanism is different from the deconjugation of other steroid conjugates, which require specific enzymes like sulfatases to cleave sulfate esters and β-glucuronidases to cleave glucuronide linkages.

Following hydrolysis, the two components of the molecule would enter distinct and well-characterized metabolic pathways.

Metabolic Fate of the Pregnane Moiety: Once liberated, the 5α-pregnan-3β-ol-20-one steroid would be metabolized along established pathways for steroid inactivation and elimination. gfmer.ch A primary route of catabolism for 5α-reduced pregnanes is further hydroxylation, commonly at the 6α-position, followed by conjugation. nih.gov The resulting dihydroxy-pregnan-20-one is then typically conjugated with glucuronic acid to form a water-soluble glucuronide, which is then excreted in the urine. nih.gov This ensures the termination of the steroid's biological activity and its efficient removal from the body. gfmer.ch

Endogenous Levels and Dynamic Regulation of this compound in Physiological Contexts

The endogenous levels of neurosteroids, including the parent molecule of 5-Alpha-Pregnane-3-Beta-Ol, are not static. They fluctuate in response to a variety of internal and external cues, playing a critical role in maintaining physiological homeostasis. This dynamic regulation is observed across the lifespan and in response to daily environmental changes.

Developmental and Circadian Rhythms

The synthesis and concentration of neurosteroids are subject to significant changes during specific developmental windows and exhibit clear circadian rhythmicity.

Developmental Trajectories: The concentration of neurosteroids like allopregnanolone varies significantly throughout the lifespan. During early postnatal development, these neurosteroids are crucial for the maturation of the central nervous system, influencing processes like neural cell proliferation, migration, myelination, and synapse formation researchgate.net. Alterations in the levels of these compounds during critical developmental periods, such as early postnatal life or adolescence, can lead to lasting changes in brain structure and behavior researchgate.netnih.gov. Perinatal stress, for instance, has been linked to changes in cerebral neurosteroid concentrations, which may contribute to the genesis of behavioral disorders later in life researchgate.netnih.gov.

Circadian Rhythms: The production of neurosteroids follows a 24-hour cycle, intrinsically linked to the body's master circadian clock located in the suprachiasmatic nucleus (SCN) nih.govkarger.com. The synthesis of pregnenolone, the precursor to all neurosteroids, occurs within mitochondria and has been shown to follow a circadian rhythm that correlates with changes in mitochondrial morphology nih.gov. Studies have demonstrated that this rhythmicity is not just a passive response to hormonal cascades but is controlled by core clock genes nih.govkarger.com. For example, light exposure at night can disrupt the circadian production of pineal neurosteroids like allopregnanolone, which has been linked to apoptosis in developing neurons frontiersin.org. In aged rats, a flattened circadian rhythm is associated with decreased levels of allopregnanolone in brain regions that regulate sleep, such as the hypothalamus nih.gov.

Table 1: Circadian Regulation of Neurosteroids

| Factor | Observation | Associated Brain Regions/Systems | Reference |

|---|---|---|---|

| Core Clock Genes | The synthesis of pregnenolone, the precursor for all neurosteroids, follows a 24-hour rhythm controlled by the molecular clock machinery. | Suprachiasmatic Nucleus (SCN), Mitochondria | nih.gov |

| Light Exposure | Light exposure at night disrupts the normal circadian production of pineal allopregnanolone. | Pineal Gland | frontiersin.org |

| Aging | Aged rats with flattened circadian activity show decreased allopregnanolone levels. | Hypothalamus, Pedunculopontine Nucleus, Ventral Striatum | nih.gov |

| Brain Morphology | Global and regional brain morphology in humans exhibits circadian rhythms that are in tandem with steroid hormone levels. | Cortex, Subcortical Structures | jneurosci.org |

Response to Environmental and Physiological Stimuli

The neurosteroid system is highly responsive to stress, acting as a key modulator of the body's physiological and emotional reaction to challenging stimuli.

Acute Stress: In response to acute stress, the levels of certain neurosteroids, including allopregnanolone, increase in both the periphery and the brain tandfonline.com. This response is considered an adaptive, homeostatic mechanism designed to counteract the effects of stress, partly by enhancing the function of GABAergic systems and regulating the hypothalamic-pituitary-adrenal (HPA) axis nih.gov. For example, acute stress can elevate extracellular glutamate (B1630785), which in turn promotes neurosteroid synthesis nih.gov. This rapid increase in neurosteroids like allopregnanolone can have anxiolytic and anti-stress effects nih.gov.

Chronic Stress: In contrast to acute stress, chronic stress exposure often leads to a reduction in neurosteroid levels. nih.govnih.gov Studies in animal models of chronic stress, such as social isolation, have found significant decreases in allopregnanolone and its precursor, 5α-dihydroprogesterone (5α-DHP), which are accompanied by a downregulation of the key synthesizing enzyme, 5α-reductase tandfonline.comnih.gov. This depletion of neurosteroids is implicated in the pathophysiology of stress-related psychiatric conditions, including major depressive disorder and post-traumatic stress disorder tandfonline.comnih.govnews-medical.nettufts.edu. Impaired allopregnanolone production in the basolateral amygdala, a brain region critical for emotional responses, has been directly linked to depressive behaviors in mice subjected to chronic stress news-medical.nettufts.edu.

Table 2: Neurosteroid Response to Stress

| Stimulus | Effect on Neurosteroid Levels | Key Findings | Reference |

|---|---|---|---|

| Acute Stress | Increase | Levels of allopregnanolone increase in the frontal cortex, amygdala, and brainstem. This is considered an adaptive homeostatic response. | tandfonline.comnih.gov |

| Chronic Social Isolation Stress | Decrease | Significant decreases in allopregnanolone and 5α-DHP, accompanied by reduced expression of the 5α-reductase enzyme. | nih.gov |

| Chronic Unpredictable Stress | Decrease | Impaired allopregnanolone production in the basolateral amygdala is associated with depressive-like behaviors. | news-medical.nettufts.edu |

| Psychosocial Stress (in PMDD) | Blunted Response | Women with Premenstrual Dysphoric Disorder (PMDD) show blunted allopregnanolone responses to mental stress. | nih.gov |

Interplay with Other Endogenous Steroid Metabolites and Neurosteroids

5-alpha-pregnane-3-beta-ol does not exist in isolation; it is part of a complex and interconnected network of steroid metabolism. Its synthesis and function are intrinsically linked to other endogenous steroids, particularly its precursor, progesterone, and its 3α-isomer, allopregnanolone.

The primary pathway for the synthesis of these neurosteroids begins with progesterone. Progesterone is converted by the enzyme 5α-reductase into 5α-dihydroprogesterone (5α-DHP) nih.gov. From this intermediate, the metabolic pathway can diverge. The enzyme 3α-hydroxysteroid oxidoreductase converts 5α-DHP into allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor nih.govnih.govnih.gov. Conversely, the enzyme 3β-hydroxysteroid oxidoreductase can convert 5α-DHP into 5-alpha-pregnane-3-beta-ol (also known as isoallopregnanolone or epiallopregnanolone) nih.govnih.gov.

Functionally, these two isomers can have opposing effects. While allopregnanolone enhances GABA-A receptor function, its 3β-isomer, isoallopregnanolone, can act as an antagonist, inhibiting the effects of allopregnanolone at the GABA-A receptor nih.govnih.gov. This balance between the 3α- and 3β- reduced metabolites of progesterone is crucial for modulating neuronal excitability.

Furthermore, the levels of these neurosteroids are influenced by other hormones. For example, estrogens can increase the central nervous system and serum levels of allopregnanolone nih.govresearchgate.net. The administration of progesterone or certain synthetic progestins can also lead to a further increase in allopregnanolone levels, demonstrating a direct precursor-product relationship nih.govresearchgate.net. The distribution of these steroids and their synthesizing enzymes varies across different brain regions, suggesting localized control over their production and function nih.govnih.gov.

Table 3: Interplay of Key Steroid Metabolites

| Precursor | Enzyme | Product | Primary Function of Product | Reference |

|---|---|---|---|---|

| Progesterone | 5α-reductase | 5α-dihydroprogesterone (5α-DHP) | Metabolic Intermediate | nih.gov |

| 5α-dihydroprogesterone (5α-DHP) | 3α-hydroxysteroid oxidoreductase | Allopregnanolone (3α,5α-THP) | Positive modulator of GABA-A receptor | nih.govnih.gov |

| 5α-dihydroprogesterone (5α-DHP) | 3β-hydroxysteroid oxidoreductase | Isoallopregnanolone (5-alpha-pregnane-3-beta-ol) | Antagonist of allopregnanolone's effect at the GABA-A receptor | nih.govnih.gov |

| Pregnenolone | Sulfotransferase | Pregnenolone Sulfate | GABA-A receptor antagonist | nih.gov |

Molecular Pharmacology and Receptor Dynamics of 5 Alpha Pregnane 3 Beta Ol Hemisuccinate

Ligand-Receptor Interactions of 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate

Modulatory Actions on Ion Channels (e.g., GABAa Receptors)

The neurosteroid this compound exerts significant modulatory effects on ion channels, most notably the γ-aminobutyric acid type A (GABAa) receptors. These receptors, which are ligand-gated ion channels, play a crucial role in mediating inhibitory neurotransmission throughout the central nervous system.

This compound functions as a positive allosteric modulator of GABAa receptors. nih.gov This means it binds to a site on the receptor that is distinct from the GABA binding site, and in doing so, it enhances the effect of GABA. The binding of this neurosteroid increases the receptor's affinity for GABA and potentiates the GABA-induced chloride ion current. This enhanced chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability. The potentiation of GABA-evoked currents by such neurosteroids can be substantial, leading to significant alterations in neuronal function. nih.gov

Research has shown that the structural characteristics of pregnane (B1235032) steroids are critical for their modulatory activity. For instance, the presence of a 3α-hydroxyl group and a 5α-reduced configuration are often considered essential for potent positive modulation of GABAa receptors. nih.gov While the focus here is on the 3-beta-ol isomer, the general principles of allosteric modulation by neurosteroids provide a framework for understanding its actions. The interaction is complex and can be influenced by the specific subunit composition of the GABAa receptor. nih.gov

GABAa receptors are pentameric structures assembled from a variety of subunit isoforms (e.g., α, β, γ, δ, ε, θ, π, and ρ). nih.gov This diversity in subunit composition gives rise to a wide range of GABAa receptor subtypes with distinct pharmacological and physiological properties. The modulatory effects of neurosteroids, including this compound, can exhibit selectivity for specific subunit combinations.

Studies have indicated that the α subunit subtype can influence the potency of neurosteroid modulation. For example, in the case of 5α-pregnan-3α,20α-diol, α2-containing receptors showed a modest decrease in potency compared to those containing α1 or α3 subunits, although the maximal effect of the steroid was not affected by the α subtype. nih.gov The β subunit has also been identified as playing a unique role in determining the ion selectivity of the GABAa receptor. nih.gov While direct studies on the subunit selectivity of this compound are not extensively detailed in the provided results, the established principles of neurosteroid-GABAa receptor interactions suggest that its effects are likely dependent on the specific receptor subtypes present in different brain regions. This subunit-dependent modulation contributes to the diverse and region-specific effects of neurosteroids on brain function.

Table 1: Influence of GABAa Receptor α Subunit on Neurosteroid Potency

| Receptor Subunit Composition | Relative Potency of 5α-pregnan-3α,20α-diol |

| α1β1γ2L | Higher |

| α2β1γ2L | Lower (approx. 6-fold decrease compared to α1 and α3) |

| α3β1γ2L | Higher |

Data derived from studies on a related neurosteroid, 5α-pregnan-3α,20α-diol, illustrating the principle of α subunit influence on neurosteroid modulation. nih.gov

Interactions with Other Neurotransmitter Receptors (e.g., NMDA Receptors, Glycine (B1666218) Receptors)

Beyond its well-documented effects on GABAa receptors, this compound and related neurosteroids also interact with other key neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) receptors and glycine receptors.

Some neurosteroids act as negative modulators of excitatory amino acid receptors like the NMDA receptor. nih.gov For instance, the related compound 3-alpha-ol-5-beta-pregnan-20-one hemisuccinate has been identified as a selective NMDA receptor antagonist. nih.govnih.gov This antagonistic action can have significant implications, particularly in the context of excitotoxicity, where excessive NMDA receptor activation contributes to neuronal damage. By inhibiting NMDA receptor function, these neurosteroids can offer a neuroprotective effect. nih.gov The involvement of presynaptic NMDA receptors in synaptic plasticity and signaling further highlights the potential for neurosteroids to modulate neurotransmission through multiple mechanisms.

Furthermore, neurosteroids can modulate glycine receptors, another important class of inhibitory ionotropic receptors. Studies have shown that certain neurosteroids can potentiate glycine-induced currents, similar to their effects on GABAa receptors. For example, 5α-pregnan-3α-ol-20-one has been found to potentiate the response to β-alanine, which acts on both GABAa and glycine receptors. nih.gov This suggests a complex interplay where neurosteroids can influence multiple inhibitory systems in the central nervous system. The differential sensitivity of glycine and GABAa receptors to modulation by various steroids underscores the nuanced effects these compounds can have on neuronal inhibition. nih.gov

Binding to Nuclear Steroid Receptors (If Applicable)

While the primary and most rapid effects of neurosteroids like this compound are mediated through their interactions with membrane-bound receptors such as GABAa and NMDA receptors, some steroids can also interact with classical intracellular nuclear steroid receptors. These interactions typically lead to slower, genomic effects by modulating gene transcription.

For instance, some pregnane derivatives can bind to progesterone (B1679170) receptors. wikipedia.org The androgen backdoor pathway, in which 5α-reduced pregnane steroids are metabolic intermediates, highlights the complex interplay between different steroid signaling pathways. wikipedia.org However, the direct binding and transcriptional activity of this compound at nuclear steroid receptors are not as well-characterized as its effects on ionotropic receptors. The rapid, non-genomic actions of neurosteroids are generally attributed to their modulation of ion channels, while any potential genomic effects via nuclear receptors would occur over a longer timescale.

Intracellular Signaling Cascades Initiated by this compound

The interaction of this compound with its primary targets, particularly membrane-bound receptors, initiates a cascade of intracellular signaling events. The most direct consequence of its positive allosteric modulation of GABAa receptors is an increase in intracellular chloride concentration. This hyperpolarization of the neuronal membrane potential is a fundamental signaling event that leads to decreased neuronal excitability.

When neurosteroids like this compound interact with NMDA receptors, they can influence calcium (Ca2+) signaling. As NMDA receptors are permeable to Ca2+, their inhibition by this neurosteroid can lead to a reduction in Ca2+ influx. This is particularly relevant under conditions of excessive glutamate (B1630785) release, where a surge in intracellular Ca2+ can trigger excitotoxic cell death pathways.

The modulation of these ion channels can indirectly influence a multitude of downstream signaling cascades. Changes in intracellular ion concentrations, particularly Ca2+, can affect the activity of various enzymes, such as protein kinases and phosphatases. These enzymes, in turn, regulate the function of numerous cellular proteins, including other receptors, ion channels, and transcription factors. While the direct engagement of specific intracellular signaling pathways by this compound is an area of ongoing research, its primary actions on membrane receptors serve as the initial trigger for a complex network of intracellular responses that ultimately determine the physiological effects of this neurosteroid.

Table 2: Summary of Receptor Interactions and Primary Signaling Consequences

| Receptor | Type of Interaction | Primary Intracellular Consequence |

| GABAa Receptor | Positive Allosteric Modulation | Increased intracellular Cl- concentration, neuronal hyperpolarization |

| NMDA Receptor | Antagonism/Negative Modulation | Decreased intracellular Ca2+ influx |

| Glycine Receptor | Potential Modulation | Altered Cl- influx |

| Nuclear Steroid Receptors | Potential Binding | Modulation of gene transcription (slower, genomic effects) |

Downstream Effector Systems and Protein Phosphorylation

The primary molecular target for many pregnane steroids is the γ-aminobutyric acid type A (GABA-A) receptor, a chloride ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. The action of this compound at this receptor initiates a cascade of downstream events.

Unlike its 3α-hydroxy counterparts which potentiate GABA-A receptor function, 3β-hydroxy steroids, particularly those with a negatively charged group like a hemisuccinate or sulfate (B86663) ester at the C3 position, typically act as negative allosteric modulators or inhibitors. nih.govfrontiersin.org This inhibition reduces chloride influx in response to GABA, leading to a less hyperpolarized or even a depolarized state relative to the effect of GABA alone. This modulation of the primary ion flux is the principal downstream effect.

This alteration in neuronal membrane potential and ion concentration can, in turn, influence the activity of various voltage-dependent enzymes and channels. For instance, changes in chloride gradients can affect the activation state of voltage-gated calcium channels (VGCCs). A reduction in GABA-mediated hyperpolarization can make it easier for neurons to reach the threshold for VGCC activation, thereby altering intracellular calcium concentrations. Calcium is a critical second messenger that controls numerous cellular processes, including the activation of protein kinases and phosphatases such as:

Calmodulin-dependent protein kinase II (CaMKII): A key enzyme in synaptic plasticity and memory formation.

Protein Kinase C (PKC): Involved in a wide range of signaling pathways.

Calcineurin: A protein phosphatase that plays a role in synaptic transmission and plasticity.

While direct studies mapping the specific protein phosphorylation pathways affected by this compound are not extensively detailed in the literature, its known action as a GABA-A receptor inhibitor provides a clear framework for these indirect downstream consequences on cellular signaling cascades.

Gene Expression Modulation (Indirect Mechanisms)

Steroid hormones traditionally modulate gene expression through genomic mechanisms, acting as ligand-activated transcription factors that bind to DNA. nih.gov However, neurosteroids like this compound exert their primary effects through rapid, non-genomic actions at membrane-bound receptors. nih.govnih.gov Despite this, these non-genomic actions can lead to indirect modulation of gene expression.

A clear example of this indirect pathway has been demonstrated with related compounds. For instance, chronic administration of the neurosteroid 5β-pregnan-3α-ol-20-one, a positive modulator of the GABA-A receptor, was found to significantly decrease the messenger RNA (mRNA) levels of gonadotropin-releasing hormone (GnRH) in the hypothalamus of male rats. nih.gov This effect was mediated by the GABA-A receptor complex, as it was mimicked by the GABA-A agonist muscimol (B1676869) and blocked by the channel blocker picrotoxin. nih.gov

Receptor Kinetics and Desensitization Mechanisms

The addition of the negatively charged hemisuccinate group at the C3 position is critical to the inhibitory action of this compound at the GABA-A receptor, a mechanism it shares with sulfated neurosteroids like pregnenolone (B344588) sulfate (PS). nih.govfrontiersin.org The kinetics of this interaction are distinct from competitive antagonism and involve a form of use-dependent, open-channel block. frontiersin.orgnih.gov

Analysis of the closely related sulfated steroid, pregnenolone sulfate, on recombinant GABA-A receptors provides detailed insight into the likely kinetics of this compound. The findings indicate:

Slow Blocking Process: The block of the GABA-A receptor develops slowly and does not appear to affect the rapid processes of GABA binding or the initial channel opening and closing. nih.gov

Kinetic Constants: The apparent forward rate constant for the block by PS (k+PS) is approximately 2 x 10⁵ M⁻¹ s⁻¹, with a slow dissociation rate. nih.gov This suggests that once the steroid binds within the channel pore, it remains for a significant duration, effectively reducing the channel's ability to conduct chloride ions.

Use-Dependence: The inhibitory action is use-dependent, meaning the channel must be activated by GABA for the steroid to exert its blocking effect. frontiersin.orgnih.gov This implies the binding site for the steroid becomes accessible only when the channel is in an open or activated conformation.

No Effect on Rapid Desensitization: This blocking mechanism is distinct from the rapid desensitization processes that GABA-A receptors typically undergo in the continued presence of an agonist. nih.gov

This kinetic profile characterizes the compound as a slow, open-channel blocker of the GABA-A receptor, leading to a reduction in the duration of channel activity bursts rather than preventing receptor activation itself. nih.gov

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Mechanism of Action | Slow, use-dependent open-channel block | The steroid enters and blocks the channel pore after it has been opened by GABA. | nih.gov |

| Apparent Forward Rate Constant (k+PS) | ~2 x 10⁵ M⁻¹ s⁻¹ | The rate at which the blocking molecule associates with the open channel. | nih.gov |

| Dissociation Rate | Slow (~3 x 10⁻² s⁻¹) | The rate at which the blocking molecule unbinds from the channel, suggesting a stable block. | nih.gov |

Comparative Molecular Pharmacology with Related Pregnane Steroids and Their Conjugates

The pharmacological activity of this compound is best understood when compared with its parent compound and other structurally related pregnane steroids. Stereochemistry (the 3D arrangement of atoms) and the nature of chemical conjugates are critical determinants of their interaction with receptors.

Parent Compound (3β-hydroxy-5α-pregnan-20-one): Endogenous 3β-hydroxy pregnane steroids are generally considered antagonists or negative modulators of the GABA-A receptor, in stark contrast to their 3α-hydroxy isomers. nih.govfrontiersin.org

3α-Hydroxy Isomers (e.g., Allopregnanolone): Allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) is a potent positive allosteric modulator of GABA-A receptors. wikipedia.orgnih.gov It enhances GABA-mediated chloride currents, particularly at extrasynaptic receptors containing the δ subunit, which mediate tonic (persistent) inhibition. nih.govnih.gov This highlights the profound functional switch caused by the stereochemistry at the C3 position.

5β Isomers (e.g., Pregnanolone): Even the stereochemistry of the A/B ring fusion (5α vs. 5β) influences pharmacology. While both allopregnanolone (5α) and pregnanolone (B1679072) (5β) are positive modulators, studies have shown subtle but significant differences, with the 5β isomer demonstrating greater efficacy in some behavioral models of anxiety. nih.gov

Sulfated Conjugates (e.g., Pregnenolone Sulfate): Pregnenolone sulfate (PS) is a naturally occurring neurosteroid that, like the hemisuccinate compound, is a negative modulator of the GABA-A receptor. nih.gov Its mechanism as a use-dependent channel blocker serves as a key pharmacological parallel to this compound. nih.gov

Other Hemisuccinate Conjugates: The specific steroid core determines the ultimate receptor target. For example, 3-alpha-ol-5-beta-pregnan-20-one hemisuccinate acts as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, not a GABA-A receptor modulator. nih.gov This demonstrates that while the hemisuccinate group confers a negative charge that influences interaction, the underlying pregnane structure dictates receptor specificity.

| Compound | Primary Receptor Target | Primary Action | Reference |

|---|---|---|---|

| 5α-Pregnane-3β-ol-hemisuccinate | GABA-A Receptor | Negative Modulator / Channel Blocker | nih.govfrontiersin.org |

| Allopregnanolone (3α, 5α) | GABA-A Receptor | Potent Positive Allosteric Modulator | nih.govwikipedia.org |

| Pregnanolone (3α, 5β) | GABA-A Receptor | Positive Allosteric Modulator | nih.gov |

| Pregnenolone Sulfate (PS) | GABA-A Receptor | Negative Modulator / Channel Blocker | nih.govnih.gov |

| 3α-ol-5β-pregnan-20-one hemisuccinate | NMDA Receptor | Antagonist | nih.gov |

Preclinical Investigations of 5 Alpha Pregnane 3 Beta Ol Hemisuccinate in Biological Systems

In Vitro Studies on Cellular Models

In vitro studies, which are conducted in controlled laboratory environments using isolated cells, provide a powerful tool for dissecting the specific cellular and molecular interactions of a compound.

Research utilizing neuronal cell cultures has been instrumental in characterizing the effects of neuroactive steroids on the fundamental units of the nervous system. While specific studies on 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate are not extensively detailed in the provided search results, the broader context of related neurosteroids, such as 3-alpha-hydroxy-5-alpha-pregnan-20-one (allopregnanolone), offers valuable insights. For instance, studies on cultured fetal hippocampal neurons have shown that certain neurosteroids can induce cytoarchitectural changes, including a decrease in the area and length of neurites. nih.gov Such effects are often linked to the modulation of neurotransmitter receptor function.

Protocols for generating neuronal cultures from embryonic stem cells are well-established, allowing for the differentiation of heterogeneous populations of neurons that express various neuronal markers. mdpi.com These culture systems provide a valuable platform for investigating the influence of compounds on neuronal development, connectivity, and function.

| Neurosteroid | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| 3-alpha-hydroxy-5-alpha-pregnan-20-one | Fetal Hippocampal Neurons | Induces regression of neuritic extensions | nih.gov |

Glial cells, including astrocytes and oligodendrocytes, play critical roles in supporting neuronal function and maintaining homeostasis in the central nervous system. The metabolism of progesterone (B1679170) and other steroids within glial cells is a key area of research. Studies have shown that different types of glial cells, such as type 1 and type 2 astrocytes and oligodendrocytes, possess the enzymatic machinery to metabolize progesterone into its 5-alpha-reduced metabolites. nih.gov Specifically, the enzyme 5-alpha-reductase, which is crucial for this conversion, is present in both neurons and glial cells, although its activity is significantly higher in neurons. nih.gov

Research into the effects of this compound on endocrine cell models is an emerging area. The parent compound, 5-alpha-pregnane, and its derivatives are known to be involved in endocrine processes. For example, homogenates of bovine corpora lutea have been shown to synthesize 3-beta-hydroxy-5-alpha-pregnan-20-one (a related compound) from progesterone. nih.gov This indicates that endocrine tissues possess the necessary enzymes to produce these steroids, which can then act locally or be released into circulation. The esterification of these steroids with fatty acids is another important metabolic pathway that has been identified in these tissues. nih.gov

Ex Vivo Tissue Preparations and Organotypic Slice Cultures

Ex vivo studies, which use tissue preparations from an organism that are maintained in a viable state outside the body, offer a bridge between in vitro and in vivo research. Organotypic slice cultures, in particular, preserve the three-dimensional architecture and local cellular connections of the tissue, providing a more physiologically relevant model. nih.gov

Electrophysiological recordings in ex vivo preparations, such as brain slices, allow for the direct measurement of neuronal activity and synaptic transmission. This technique is crucial for understanding how neuroactive steroids modulate neuronal excitability. While specific electrophysiological data for this compound is not detailed in the provided search results, studies on related compounds have demonstrated their ability to act as modulators of excitatory amino acid receptors, such as the NMDA receptor. nih.govresearchgate.net This modulation can have significant effects on neuronal function and is a key mechanism underlying the neuroprotective effects observed with some neurosteroids.

| Compound | Receptor Target | Effect | Reference |

|---|---|---|---|

| 3-alpha-ol-5-beta-pregnan-20-one hemisuccinate | NMDA Receptor | Antagonist | nih.govresearchgate.net |

The release of neurotransmitters is a fundamental process in synaptic communication. Neuroactive steroids can influence this process through various mechanisms. As mentioned, the modulation of NMDA receptors by compounds like 3-alpha-ol-5-beta-pregnan-20-one hemisuccinate can impact the release of excitatory amino acids. nih.govresearchgate.net Ischemic events are known to trigger a rapid release of these excitatory neurotransmitters, leading to a cascade of events that can cause neuronal damage. nih.govresearchgate.net By acting as antagonists at these receptors, certain neurosteroids can mitigate this excitotoxicity.

Contributions to Pathophysiological Models (Mechanistic Focus)

Involvement in Endocrine Dysregulation Models

The direct involvement of this compound in endocrine dysregulation models is an area of growing scientific interest. While specific studies on this particular hemisuccinate ester are limited, research on related pregnane (B1235032) steroids provides a foundational understanding of their potential interactions with the endocrine system. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The structural similarity of pregnane steroids to endogenous hormones suggests a potential for interaction with hormonal pathways.

Models of endocrine disruption often focus on the reproductive system, where sex steroid hormones are critical for development and function. It is hypothesized that synthetic steroids could potentially compete with endogenous hormones for receptor binding or modulate the activity of enzymes involved in steroidogenesis. Further research is necessary to elucidate the specific role, if any, of this compound in endocrine dysregulation.

Potential in Inflammatory Processes and Immune Modulation

Preclinical research has begun to explore the potential of pregnane steroids and their derivatives in modulating inflammatory processes and the immune system. While direct evidence for this compound is not yet extensively documented, studies on analogous compounds suggest a possible role in these pathways. For instance, certain neuroactive steroids have been shown to influence inflammatory responses in the central nervous system.

The anti-inflammatory and immunomodulatory effects of related compounds are thought to be mediated through various mechanisms, including the modulation of cytokine production and the activity of immune cells. It is plausible that this compound could exhibit similar properties, potentially through the regulation of pro-inflammatory and anti-inflammatory signaling pathways. In vitro studies using cell cultures, such as macrophages, are often employed to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Activity of a Related Compound (β-Bisabolol)

| Inflammatory Mediator | Cell Line | Maximal Inhibition (%) |

| Nitric Oxide (NO) | RAW264.7 | 55.5 |

| Prostaglandin E2 (PGE2) | RAW264.7 | 62.3 |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | 45.3 |

This table presents data on the in vitro anti-inflammatory effects of β-bisabolol, a compound with a different structure, to illustrate the types of preclinical investigations that could be applied to this compound. Data is not available for the specified compound. mdpi.com

Methodological Approaches in Preclinical Research for this compound

Pharmacological manipulations in preclinical research involve the use of specific drugs to probe the mechanisms of action of a test compound. In the context of this compound, this could involve co-administration with receptor antagonists or enzyme inhibitors to identify its molecular targets. For example, a study on the related neuroactive steroid, 3-alpha-ol-5-beta-pregnan-20-one hemisuccinate (ABHS), utilized a rabbit model of reversible spinal cord ischemia to evaluate its neuroprotective effects. nih.gov This type of in vivo model allows researchers to assess the therapeutic potential of a compound in a disease-relevant context. nih.gov

The use of genetic models, such as knockout or transgenic animals, is a powerful tool for dissecting the specific pathways through which a compound exerts its effects. While there is no specific information available on the use of genetic models in the study of this compound, this approach could be valuable in future research. For instance, mice lacking a specific receptor or enzyme could be used to determine if that protein is essential for the compound's activity.

Mechanism-driven behavioral phenotyping in animal studies aims to understand how a compound's effects on a molecular or cellular level translate to changes in behavior. This approach is crucial for evaluating the potential of a compound for treating neurological or psychiatric disorders.

A study on a structurally similar compound, 3-alpha,5-alpha-THP, investigated its role in mediating reproductive behaviors in hamsters. nih.gov By inhibiting the metabolism of progesterone to 3-alpha,5-alpha-THP, the researchers were able to demonstrate the necessity of this conversion for a specific mating-related behavior. nih.gov This highlights a mechanism-driven approach to understanding the behavioral effects of a neuroactive steroid. nih.gov

In another example, the neuroactive steroid 3-alpha-ol-5-beta-pregnan-20-one hemisuccinate was evaluated in a rabbit model of multiple infarct ischemia. nih.gov The study used a well-defined behavioral endpoint to assess the compound's ability to improve neurological function following a stroke-like event. nih.gov

Table 2: Behavioral Endpoints in Preclinical Studies of a Related Compound (3-alpha-ol-5-beta-pregnan-20-one hemisuccinate)

| Animal Model | Behavioral Endpoint | Outcome |

| Rabbit Reversible Spinal Cord Ischemia | Permanent Paraplegia | Administration of the compound significantly prolonged the duration of ischemia required to cause permanent paraplegia. |

| Rabbit Small Clot Embolic Stroke | Neurologic Dysfunction | The compound improved behavioral outcomes, particularly when combined with a thrombolytic agent. |

This table provides examples of mechanism-driven behavioral phenotyping from a study on a related hemisuccinate compound. Data is not available for the specified compound. nih.govnih.gov

Analytical and Synthetic Methodologies for 5 Alpha Pregnane 3 Beta Ol Hemisuccinate

Extraction and Purification Techniques from Biological Matrices

The initial and most critical step in the analysis of 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate from biological fluids like plasma, serum, or urine is its isolation from interfering substances such as proteins, lipids, and other metabolites. arborassays.comzellx.de The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. austinpublishinggroup.com It offers advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. austinpublishinggroup.comnih.gov For a moderately polar compound like this compound, which contains a non-polar steroid nucleus and a polar hemisuccinate chain, a polymeric reversed-phase sorbent is often effective. phenomenex.com

The general SPE procedure involves:

Conditioning: The sorbent bed is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge. The target analyte partitions from the liquid phase and adsorbs to the solid sorbent.

Washing: The cartridge is washed with a specific solvent mixture (e.g., water followed by a low-percentage organic solvent like hexane) to remove hydrophilic and some lipophilic impurities while the analyte of interest remains bound to the sorbent. nih.gov

Elution: A stronger organic solvent (e.g., ethyl acetate, methanol, or acetonitrile) is used to disrupt the analyte-sorbent interaction and elute the purified this compound. nih.govthermofisher.com

Table 1: Example Solid-Phase Extraction (SPE) Protocol for Steroid Derivatives

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Sorbent | Polymeric Reversed-Phase (e.g., Strata™-X) | Retention of moderately polar analytes. |

| Conditioning | 1. Methanol2. Deionized Water | To activate the sorbent functional groups. |

| Sample Loading | Pre-treated serum/plasma | Adsorption of the target analyte to the sorbent. |

| Washing | 1. Water with 5% Methanol2. Hexane | Removal of salts, polar interferences, and non-polar lipids. |

| Elution | Ethyl Acetate or Methanol | Desorption and collection of the purified analyte. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. austinpublishinggroup.commdpi.com For steroid extraction, solvents like diethyl ether, ethyl acetate, or methyl tert-butyl ether are commonly used. arborassays.com The addition of the hemisuccinate group increases the polarity of the parent steroid, which must be considered when selecting the organic solvent to ensure efficient partitioning.

A typical LLE protocol involves vigorously mixing the biological sample with a water-immiscible organic solvent. arborassays.com After mixing, the phases are separated by centrifugation. The organic layer containing the steroid is then collected. This process may be repeated to maximize recovery. arborassays.com Supported Liquid Extraction (SLE) is a modern variation where the aqueous sample is absorbed onto an inert solid support. The organic solvent is then passed through the support, providing a clean extraction without the risk of emulsion formation. sepscience.comed.ac.uk

Chromatographic Pre-purification Methods

Following initial extraction, further purification may be necessary, especially for ultra-trace analysis. Techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov In this step, the crude extract is passed through a chromatographic column (e.g., silica gel or a bonded phase like C18) and fractions are collected. The fraction containing the this compound is then concentrated, providing a highly purified sample for quantification. This step is particularly useful for removing isomeric or structurally similar steroids that could interfere with the final analysis. researchgate.netresearchgate.net

Advanced Quantification Methods for this compound

Once extracted and purified, the concentration of this compound is determined using highly sensitive and specific mass spectrometry-based methods. mdpi.com These techniques are considered the gold standard for steroid analysis due to their ability to distinguish between structurally similar compounds. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying steroid esters like this compound. researchgate.net The compound can often be analyzed directly without the need for chemical derivatization.

The methodology involves:

Chromatographic Separation: The purified extract is injected into an HPLC system, typically with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile) separates the target analyte from any remaining matrix components. nih.govnih.gov

Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used. Given the carboxylic acid group in the hemisuccinate moiety, ESI in negative ion mode is highly effective, leading to the formation of a deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures that the signal is unique to the analyte of interest.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting/Value |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 419.3 (Calculated) |

| MRM Transition 1 (Quantifier) | m/z 419.3 → m/z 319.2 (Loss of succinic acid) |

| MRM Transition 2 (Qualifier) | m/z 419.3 → m/z 115.0 (Succinic acid fragment) |

Note: The m/z values are theoretical and would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, renowned for its high chromatographic resolution. nih.govfu-berlin.de However, due to the low volatility and thermal instability of the this compound, direct analysis is not feasible. The analysis requires two key steps: hydrolysis and derivatization. nih.govoup.com

Hydrolysis: The hemisuccinate ester bond is cleaved, typically under basic or acidic conditions, to release the parent steroid, 5-Alpha-Pregnane-3-Beta-Ol. This step is crucial as it removes the polar, non-volatile succinate (B1194679) group.

Derivatization: The resulting hydroxyl group on the steroid is chemically modified to increase its volatility and thermal stability. researchgate.net Common derivatization agents form trimethylsilyl (TMS) ethers or pentafluorobenzyl (PFB) derivatives. nih.govnih.gov For instance, reacting the steroid with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the hydroxyl group into a TMS ether. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated on a capillary column and detected by the mass spectrometer, which provides a characteristic fragmentation pattern used for identification and quantification. nih.govoup.com

Table 3: Common Derivatization Strategies for Steroids in GC-MS Analysis

| Derivatization Agent | Derivative Formed | Target Functional Group(s) | Advantages |

|---|---|---|---|

| MSTFA / TMCS | Trimethylsilyl (TMS) Ether | Hydroxyl, Carboxyl | Excellent volatility, stable, characteristic mass spectra. |

| PFBBr / PFBHA | Pentafluorobenzyl (PFB) Ether/Oxime | Hydroxyl, Ketone | Forms electron-capturing derivatives for high sensitivity in NCI mode. |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl (PFP) Ester | Hydroxyl, Amine | Creates stable derivatives with good chromatographic properties. |

Abbreviations: MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; PFBBr: Pentafluorobenzyl Bromide; PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine.

Immunoassays and Radioligand Binding Assays

The detection and quantification of this compound, a derivative of the neurosteroid allopregnanolone (B1667786), often rely on highly sensitive analytical techniques such as immunoassays and radioligand binding assays. These methods are crucial for understanding its physiological roles and potential as a biomarker.

Immunoassays , such as radioimmunoassay (RIA), are developed to measure levels of pregnane (B1235032) derivatives in biological samples like plasma. For instance, an RIA procedure was successfully developed for the measurement of 5-alpha-pregnane-3,20-dione in human plasma. nih.gov This involved generating specific antibodies in rabbits using a conjugate of a related progesterone (B1679170) derivative. nih.gov The resulting antiserum demonstrated high affinity and specificity, with minimal cross-reactivity with other pregnane metabolites, which could be separated chromatographically. nih.gov

Radioligand binding assays are considered a gold standard for determining the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays are versatile, robust, and can be automated for high throughput. creative-bioarray.com There are three main types:

Saturation assays: These determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of affinity. giffordbioscience.comcreative-bioarray.comperceptive.com This is achieved by incubating the receptor source with increasing concentrations of a radiolabeled ligand. giffordbioscience.com

Competition assays: These are used to determine the relative binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the receptor. giffordbioscience.comcreative-bioarray.comnih.gov

Kinetic assays: These measure the rates of association and dissociation of a radioligand from its receptor, providing further insight into the binding interaction. giffordbioscience.comperceptive.com

These assays can be performed using membrane homogenates or whole cells and can be adapted to different formats, such as filtration assays or scintillation proximity assays (SPA). giffordbioscience.com High-throughput in vitro binding assays are also employed to identify ligands for receptors like the pregnane X receptor (PXR). nih.gov

| Assay Type | Parameters Measured | Application |

| Immunoassay (RIA) | Concentration of analyte | Quantification in biological fluids |

| Radioligand Saturation Assay | Bmax (receptor density), Kd (ligand affinity) | Characterization of receptor binding sites |

| Radioligand Competition Assay | Ki (inhibitory constant), IC50 | Determination of binding affinity of unlabeled compounds |

| Radioligand Kinetic Assay | Kon (association rate), Koff (dissociation rate) | Understanding the dynamics of ligand-receptor interaction |

Synthetic Routes and Chemical Modifications of this compound

The synthesis of this compound and related pregnane derivatives involves specific chemical strategies to create the core steroid structure and introduce the desired functional groups with high precision.

The formation of the hemisuccinate ester at the 3-beta-hydroxyl group of the 5-alpha-pregnane scaffold is a key synthetic step. Esterification of steroids, including those with tertiary alcohol groups, can be achieved through various methods. nih.gov A common approach involves reacting the steroid with succinic anhydride. For steroids with tertiary alcohols, an indirect method using a coupling reagent like 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) to form the ester bond has been successfully applied. nih.gov The biosynthesis of pregnenolone (B344588), a precursor, can also involve esterification, catalyzed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov

Achieving the correct stereochemistry of the pregnane scaffold is critical for its biological activity. The stereoselective hydrogenation of a Δ4,5-double bond in steroid precursors is a crucial step in synthesizing 5β-dihydrosteroids, which have a cis-fused A/B ring configuration. acs.org While chemical methods using palladium-catalyzed hydrogenation can be used, they often result in a mixture of stereoisomers. acs.org

More advanced and stereospecific methods are continually being developed. For example, the total synthesis of (+)-5α-dihydropregnenolone has been achieved through an acetylene-cation cyclization of a precursor derived from a ring-D-aromatic steroid. rsc.org Microbial biotransformations are also employed to achieve chemo-, regio-, and stereoselective modifications of steroid structures under milder conditions than traditional chemical synthesis. researchgate.net Furthermore, engineered bacterial enzymes, such as progesterone 5β-reductase, have shown high efficiency and stereoselectivity in the synthesis of 5β-dihydrosteroids. acs.org

For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization of neurosteroids is often necessary. nih.gov This chemical modification improves the volatility, thermal stability, and chromatographic separation of the analytes, leading to increased sensitivity of the analytical method. nih.gov

Common derivatization techniques include acylation and the formation of trimethylsilyl ethers. researchgate.net For instance, derivatization to an acetate can be useful for the analysis of labile catechol estrogens. nih.gov The choice of derivatization reagent can also provide structural information, as it can lead to unique fragmentation patterns in mass spectrometry. nih.gov For example, the derivatization of pregnenolone 3-sulfate with 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole has been shown to provide satisfactory sensitivity in LC/ESI-MS analysis. nih.gov

| Synthetic Step | Method | Purpose |

| Hemisuccinate Formation | Reaction with succinic anhydride; EDC coupling | Introduction of the hemisuccinate moiety |

| Stereoselective Synthesis | Catalytic hydrogenation; Acetylene-cation cyclization; Microbial biotransformation; Engineered enzymes | Control of the stereochemistry of the pregnane scaffold |

| Analytical Derivatization | Acylation; Silylation | Enhancement of volatility, stability, and detection for analytical methods |

Isotope Labeling Techniques for Metabolic Tracing and Kinetic Studies

Isotope labeling is an indispensable tool for studying the metabolism and kinetics of steroids like this compound. By incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the molecule, researchers can trace its fate in biological systems. acs.orgacs.org

These labeled compounds serve as internal standards in quantitative analyses, often using mass spectrometry-based methods, which allows for precise measurement of endogenous steroid levels. acs.org For example, the metabolism and production rates of 3-alpha-hydroxy-5-alpha-pregnan-20-one sulfate (B86663) were studied in pregnant women by injecting steroid sulfates labeled with deuterium. nih.gov The deuterium content of the steroids in plasma was then determined by capillary column gas chromatography/mass spectrometry (GC/MS). nih.gov

This approach allows for the determination of production rates, metabolic transformations, and the half-life of the steroid. nih.gov The study on pregnanolone (B1679072) sulfate revealed details about its oxidoreduction at C-20, 16-alpha-hydroxylation, and conversion to disulfates. nih.gov

The synthesis of isotopically enriched molecules can be challenging, especially for complex structures. acs.org Strategies for isotope labeling include de novo synthesis using labeled precursors or late-stage labeling of the final compound. acs.org For instance, a deconstruction-reconstruction strategy has been developed for the isotopic labeling of pyrimidines, which could potentially be adapted for other heterocyclic systems. acs.orgacs.org

| Isotope | Application | Analytical Technique |

| Deuterium (²H) | Metabolic tracing, kinetic studies | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Carbon-13 (¹³C) | Metabolic pathway analysis | Mass Spectrometry (MS), NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | Protein binding studies, metabolic tracing | Mass Spectrometry (MS), NMR Spectroscopy |

Structure Activity Relationship Sar Studies of 5 Alpha Pregnane 3 Beta Ol Hemisuccinate and Its Analogues

Impact of the Pregnane (B1235032) Core Stereochemistry on Biological Activity

The stereochemistry of the pregnane core, a defining feature of this class of steroids, plays a pivotal role in modulating biological activity. The spatial orientation of substituents and the conformation of the steroid rings are critical determinants of receptor binding and subsequent cellular responses.

Role of the 5-Alpha Configuration

The 5-alpha (5α) configuration of the pregnane steroid nucleus, where the hydrogen atom at the fifth carbon is in the alpha orientation, results in a relatively planar and rigid A/B ring fusion. This specific stereochemistry has been shown to be a crucial factor for the biological activity of many neurosteroids. For instance, in the context of GABA-A receptor modulation, steroids with a 5α-conformation are generally more potent than their 5β-isomers. nih.gov This increased potency is attributed to the specific shape conferred by the 5α-reduction, which allows for a better fit into the steroid binding sites on the receptor.

Studies comparing 5α-reduced and 5β-reduced pregnane steroids have consistently highlighted the importance of the 5α configuration for enhancing GABA-A receptor function. For example, allopregnanolone (B1667786) (a 5α-reduced steroid) is a more potent positive allosteric modulator of GABA-A receptors than its 5β-epimer, pregnanolone (B1679072). nih.gov

Significance of Hydroxyl Group Stereochemistry at C3

The stereochemistry of the hydroxyl group at the C3 position of the pregnane A-ring is another critical determinant of biological activity. The orientation of this hydroxyl group, whether in the alpha (α) or beta (β) position, can dramatically alter the pharmacological properties of the steroid.

For neurosteroids that positively modulate the GABA-A receptor, a 3α-hydroxy configuration is a stringent requirement. This 3α-OH group acts as a hydrogen bond donor, which is essential for the potentiation of GABA-induced chloride currents. In contrast, their 3β-hydroxy epimers, such as 5-alpha-pregnane-3-beta-ol, are often inactive or can act as antagonists at the GABA-A receptor. nih.gov Specifically, 3β-hydroxy pregnane steroids can induce an activation-dependent inhibition of the receptor. nih.gov This stark difference in activity underscores the precise structural requirements for interaction with the steroid binding site on the GABA-A receptor.

Contribution of the Hemisuccinate Moiety to Receptor Binding and Pharmacodynamics

Importance of the Ester Linkage

The ester linkage in 5-alpha-pregnane-3-beta-ol-hemisuccinate is fundamental to its chemical nature and plays a role in its biological activity. Esterification of a steroid at the C3 position can alter its polarity, solubility, and metabolic stability. The presence of the ester bond can influence how the molecule orients itself within a receptor binding pocket. Studies on other steroid esters have shown that the nature of the linkage between the steroid and a modifying group is critical for activity. While specific data on the this compound ester linkage is limited, the general principles of steroid-receptor interactions suggest that this linkage would impact the molecule's ability to form key interactions within a binding site.

Influence of the Succinate (B1194679) Chain Length and Functionalization

The length and functionalization of the dicarboxylic acid chain attached via the ester linkage are critical for modulating receptor binding and pharmacodynamics. Research on homologous series of steroid dicarboxylate esters has demonstrated that varying the number of methylene groups in the chain can significantly impact binding affinity. For instance, a study on dihydrotestosterone hemisuccinate homologs revealed that the binding affinity to the androgen receptor varied with the length of the dicarboxylic acid chain. This suggests that there is an optimal chain length for interaction with the receptor's binding pocket. The terminal carboxylic acid group of the succinate moiety also introduces a negative charge at physiological pH, which can be a key determinant for interaction with specific amino acid residues in a receptor.

| Dicarboxylic Acid Ester | Number of Methylene Groups (n) | Relative Binding Affinity to Androgen Receptor |

|---|---|---|

| Succinate | 2 | Reference |

| Glutarate | 3 | Lower |

| Adipate | 4 | Lower |

| Pimelate | 5 | Lower |

| Suberate | 6 | Higher |

Modifications to the D-Ring and Side Chain for Enhanced Potency or Selectivity

Modifications to the D-ring and the C17 side chain of the pregnane steroid core represent a key strategy for developing analogues with enhanced potency or improved selectivity for specific receptor subtypes.

Furthermore, targeted modifications can impart selectivity for one receptor subtype over another. By exploiting subtle differences in the amino acid composition and architecture of the binding sites of different receptors, it is possible to design analogues that preferentially bind to a specific target. This approach is crucial for developing drugs with more specific actions and fewer off-target effects.

| Pregnane Analogue | D-Ring/Side Chain Modification | Observed Effect |

|---|---|---|

| Ganaxolone | 3β-methyl group | Enhanced metabolic stability and oral bioavailability |

| Alphaxalone | 11-keto group | Increased anesthetic potency |

Development of Probes and Antagonists Based on SAR Insights

The development of molecular probes and antagonists derived from neurosteroid scaffolds has been guided by extensive SAR studies. These investigations have systematically explored how modifications to the steroid nucleus and its substituents influence receptor binding and functional activity. A key determinant of activity at the GABAA receptor is the stereochemistry of the hydroxyl group at the C3 position of the A-ring.

For instance, neurosteroids possessing a 3α-hydroxyl group, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one), are typically potent positive allosteric modulators of GABAA receptors. nih.gov Conversely, their 3β-hydroxy epimers, such as epi-allopregnanolone (3β-hydroxy-5α-pregnan-20-one), often exhibit weaker modulatory effects or can act as antagonists. nih.govresearchgate.net This stereoselectivity is a cornerstone of neurosteroid SAR and a critical consideration in the design of probes and antagonists.

The insights from these SAR studies have led to the synthesis of various analogues designed to probe receptor binding sites or to antagonize the effects of endogenous neurosteroids. For example, modifications at the C17 position of the D-ring have been shown to significantly alter the activity of pregnane neurosteroids. The presence of a C-17 acetyl moiety can be crucial for effects on both GABAA and glycine (B1666218) receptors. frontiersin.org Its removal, converting the pregnane skeleton to an androstane, can eliminate these effects. frontiersin.org

Furthermore, the introduction of bulky or charged groups, such as the hemisuccinate ester in this compound, can dramatically alter the pharmacokinetic and pharmacodynamic properties of the parent steroid. While the 3β-ol configuration suggests a potential for antagonistic activity at GABAA receptors, the hemisuccinate group could be utilized to create water-soluble probes or to target specific receptor subtypes. For example, pregnanolone hemisuccinate has been shown to inhibit GABAA receptor-mediated currents. frontiersin.orgnih.gov

The development of antagonists has also focused on modifications that disrupt the key interactions necessary for positive allosteric modulation. By understanding the pharmacophore required for agonistic activity, researchers can design molecules that bind to the receptor without eliciting a response, thereby blocking the action of endogenous or exogenous modulators.

Below is a table summarizing the general structure-activity relationships for pregnane neurosteroids at the GABAA receptor, which informs the design of probes and antagonists.

| Structural Feature | Effect on GABAA Receptor Activity | Implication for Probe/Antagonist Design |

| 3-Hydroxyl Group Stereochemistry | 3α-OH is generally required for potent positive allosteric modulation. nih.gov 3β-OH confers weak or antagonistic activity. nih.govresearchgate.net | 3β-OH analogues are promising scaffolds for antagonists. |

| A/B Ring Fusion | Both 5α and 5β configurations can be active, though 5α is often more potent. | The stereochemistry of the A/B ring fusion can be modified to fine-tune activity. |

| C17 Side Chain | The nature of the substituent at C17 influences potency and receptor selectivity. frontiersin.org | Modifications at C17 can be used to develop selective probes for different receptor subtypes. |

| Introduction of Bulky/Charged Groups | Can alter solubility and receptor interaction. Hemisuccinate esters have been shown to confer inhibitory properties. frontiersin.orgnih.gov | Esterification can be used to create water-soluble probes or to introduce antagonistic properties. |

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of neurosteroids, including analogues of this compound. These techniques provide detailed insights into the molecular interactions between neurosteroids and their receptor targets, helping to explain experimentally observed activities and to guide the design of new compounds with desired properties.

Molecular docking studies, for example, can predict the preferred binding orientation of a neurosteroid within a receptor's binding pocket. frontiersin.org These studies have been instrumental in identifying key amino acid residues that interact with specific functional groups on the steroid nucleus. For pregnane neurosteroids at the GABAA receptor, modeling has helped to define the binding sites located in the transmembrane domains of the receptor subunits. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of these interactions, allowing researchers to observe the conformational changes in both the ligand and the receptor over time. frontiersin.org MD simulations can reveal how the binding of a neurosteroid allosterically modulates the receptor's function, for instance, by stabilizing a particular conformational state of the ion channel. researchgate.net These simulations have been used to study the binding stability of various neurosteroid compounds and to understand the mechanisms of transport for these molecules. mdpi.com

For example, computational analyses have suggested that a terminal carboxylic group at the C-3 position, similar to the hemisuccinate in this compound, could be important for affinity to certain transporters due to potential polar interactions. mdpi.com

The following table outlines the application of various computational methods in the SAR elucidation of neurosteroids:

| Computational Method | Application in Neurosteroid SAR | Insights Gained |

| Homology Modeling | Construction of 3D models of receptor targets when experimental structures are unavailable. | Provides a structural framework for subsequent docking and molecular dynamics studies. |

| Molecular Docking | Prediction of the binding pose and affinity of neurosteroid analogues to their receptor targets. frontiersin.org | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationalization of SAR data. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the neurosteroid-receptor complex over time. frontiersin.org | Understanding of the allosteric mechanisms of receptor modulation and the stability of ligand binding. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the chemical structure of neurosteroids with their biological activity. | Prediction of the activity of novel, untested compounds and identification of key physicochemical properties for activity. |

Through the integration of these computational approaches with experimental data, a more complete and nuanced understanding of the SAR of 5-alpha-pregnane-3-beta-ol analogues and other neurosteroids can be achieved. This synergy accelerates the discovery and development of novel molecular probes and therapeutic agents targeting neurosteroid-sensitive pathways in the brain.

Emerging Research Directions and Future Perspectives on 5 Alpha Pregnane 3 Beta Ol Hemisuccinate

Untapped Biological Roles and Novel Mechanisms of Action

While the parent compound, allopregnanolone (B1667786) (also known as 3α-hydroxy-5α-pregnan-20-one), is a well-studied positive allosteric modulator of the GABA-A receptor, the hemisuccinate derivative presents a different pharmacological profile. The addition of a hemisuccinate group at the 3-beta position can convert the neurosteroid from a potentiating to an inhibitory agent at the GABA-A receptor nih.gov. This opens up avenues to explore its potential as a tool to investigate the consequences of GABA-A receptor inhibition.

Future research is poised to delve into several untapped areas:

Beyond the GABA-A Receptor: Research on allopregnanolone has revealed actions beyond the GABA-A receptor, including the modulation of glutamate (B1630785) release and neuroprotective effects nih.gov. It is plausible that 5-alpha-pregnane-3-beta-ol-hemisuccinate shares some of these non-GABAergic mechanisms. Investigating its effects on other ion channels and receptor systems could unveil novel biological roles.

Neurogenesis and Neuroregeneration: Allopregnanolone has demonstrated the ability to promote neurogenesis, offering potential as a regenerative therapeutic nih.gov. Future studies should explore whether this compound retains or modifies this regenerative capacity. Understanding its impact on neural stem and progenitor cells could have significant implications for treating neurodegenerative diseases nih.gov.

Inflammatory Pathways: Neurosteroids are known to modulate neuroinflammatory processes. Research into allopregnanolone and its precursors has shown they can block pro-inflammatory signaling pathways nih.gov. The anti-inflammatory potential of its hemisuccinate derivative is a critical and underexplored area of investigation.

Integration with Systems Biology and Omics Approaches

The complexity of neurosteroid action necessitates a move beyond single-target investigations. Systems biology and "omics" approaches offer a powerful lens through which to view the multifaceted effects of this compound.

Transcriptomics: Analyzing the global changes in gene expression following exposure to the compound can provide a comprehensive overview of the cellular pathways it modulates. Studies on allopregnanolone have utilized transcriptomics to understand its effects in the context of postpartum depression, revealing unique and opposing molecular pathways mdpi.com. A similar approach for its hemisuccinate derivative could identify novel targets and mechanisms.

Proteomics and Metabolomics: These approaches can reveal changes in protein expression and metabolic profiles, respectively. This can help to build a more complete picture of the compound's biological impact and identify potential biomarkers of its activity.

Machine Learning and In Silico Screening: Computational methods, including machine learning and network pharmacology, can be employed to predict potential biological targets and signaling pathways for neurosteroid analogs wustl.edu. These in silico analyses can guide hypothesis-driven experimental research, accelerating the discovery of novel mechanisms of action.

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A thorough understanding of the pharmacokinetics and metabolism of this compound is crucial for interpreting its biological effects. Advanced analytical techniques are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a primary technique for the analysis of steroid hormones and their metabolites due to its high sensitivity, specificity, and speed nih.gov. LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids in various biological matrices, including serum and cerebrospinal fluid nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for neurosteroid analysis, often used for profiling and measurement in serum, brain, and cerebrospinal fluid researchgate.net. Derivatization techniques can be employed to enhance the sensitivity and specificity of detection researchgate.net.

These techniques will be instrumental in determining the metabolic fate of this compound in vitro and in vivo, and for quantifying its levels in various biological samples.

| Analytical Technique | Application in Neurosteroid Research | Key Advantages |

| LC-MS/MS | Simultaneous quantification of multiple steroids in serum, plasma, and cerebrospinal fluid. | High sensitivity, specificity, speed, and suitability for automation. nih.gov |

| GC-MS | Profiling and measurement of neurosteroids in various biological matrices. | High resolution and established methods for steroid analysis. researchgate.net |